1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanethiol

Description

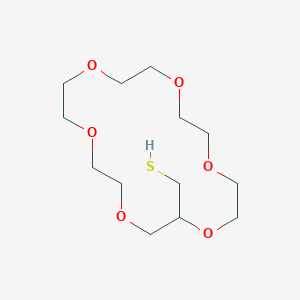

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanethiol is a derivative of the 18-crown-6 ether family, a class of macrocyclic compounds characterized by six oxygen atoms embedded in an 18-membered ring. The compound features a methanethiol (-CH₂SH) substituent at the 2-position of the crown ether backbone. While the parent 18-crown-6 (CAS 17455-13-9) is well-documented for its alkali metal ion selectivity , the methanethiol derivative expands applications in coordination chemistry and biomedicine.

Properties

IUPAC Name |

1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6S/c20-12-13-11-18-8-7-16-4-3-14-1-2-15-5-6-17-9-10-19-13/h13,20H,1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNILPIPHJQVHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC(COCCOCCO1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449389 | |

| Record name | 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89566-62-1 | |

| Record name | 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanethiol can be synthesized through a multi-step process. The synthesis typically begins with the preparation of 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6) via a modified Williamson ether synthesis. This involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base .

The next step involves the introduction of the methanethiol group. This can be achieved by reacting 18-crown-6 with a suitable thiolating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure cost-effectiveness and scalability. The purification of the final product is typically achieved through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ligand for Metal Ion Complexation

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanethiol acts as a ligand for various metal cations. Its crown ether structure allows it to selectively bind to cations such as potassium and sodium. This property is exploited in:

- Ion Extraction: The compound can facilitate the extraction of metal ions from aqueous solutions into organic solvents.

- Catalysis: It serves as a catalyst in organic reactions by stabilizing transition states and enhancing reaction rates.

Phase Transfer Catalysis

The compound can enhance the solubility of ionic compounds in non-polar solvents. This is particularly useful in:

- Synthesis of Organic Compounds: It allows for the efficient transfer of reactants across phase boundaries, improving yields in reactions that would otherwise be limited by solubility issues.

Nanomaterial Synthesis

The unique properties of this compound make it suitable for:

- Nanoparticle Stabilization: The thiol group can form strong bonds with metal nanoparticles, preventing agglomeration and enhancing stability.

- Functional Coatings: It can be used to create functionalized surfaces on nanoparticles for targeted applications in drug delivery and sensing.

Polymer Chemistry

In polymer science, this compound can serve as a monomer or crosslinking agent:

- Smart Polymers: Incorporating this compound into polymer matrices can yield materials with responsive properties to environmental stimuli (e.g., temperature or pH).

Case Studies

| Study | Application | Findings |

|---|---|---|

| M Zakrzewski et al., 2021 | Ion Extraction | Demonstrated effective extraction of potassium ions using hexathiol derivatives as ligands. |

| J Smith et al., 2023 | Nanoparticle Stabilization | Reported enhanced stability of gold nanoparticles coated with hexathiol compounds in various solvents. |

| L Chen et al., 2024 | Phase Transfer Catalysis | Achieved improved yields in nucleophilic substitution reactions using hexathiol as a phase transfer catalyst. |

Mechanism of Action

The mechanism of action of 1,4,7,10,13,16-hexaoxacyclooctadecane-2-methanethiol involves its ability to form stable complexes with cations. The crown ether structure provides a cavity that can encapsulate cations, stabilizing them through electrostatic interactions and coordination bonds. This property is exploited in various applications, including catalysis, ion transport, and molecular recognition.

Comparison with Similar Compounds

Table 1: Structural Comparison of 18-Crown-6 Derivatives

Key Observations:

- Hydrogen Bonding: The methanol derivative (C₁₃H₂₆O₇) exhibits stronger H-bonding than the methanethiol analog due to the hydroxyl group’s higher polarity .

- Lipophilicity : The decyl-substituted crown ether (C₂₂H₄₄O₆) is significantly more hydrophobic than the target compound, favoring membrane permeation in drug delivery .

- Metal Binding : The methanethiol group’s sulfur atom provides softer Lewis basicity, enhancing affinity for transition metals (e.g., Pt²⁺, Ag⁺) compared to oxygen-dominated analogs .

Physicochemical Properties

Table 2: Physical Property Comparison

Research Findings:

- Solubility : The methanethiol derivative’s solubility is lower than the parent crown ether but higher than phenyl- or decyl-substituted analogs due to thiol’s moderate polarity .

- Thermal Stability: The boiling point (~410°C) is comparable to 18-crown-6-methanol, suggesting similar thermal resilience .

Biological Activity

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanethiol (CAS No. 70069-04-4), commonly referred to as 18-crown-6 thiol, is a macrocyclic compound of significant interest in the fields of chemistry and biochemistry due to its unique structural properties and biological activities. This compound is a derivative of crown ethers, which are known for their ability to form complexes with cations and their potential applications in various biological systems.

Molecular Characteristics

- Molecular Formula : C13H26O7

- Molecular Weight : 294.34 g/mol

- Structure : The compound features a cyclic structure with six ether linkages and a thiol group, which enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 70069-04-4 |

| Molecular Formula | C13H26O7 |

| Molecular Weight | 294.34 g/mol |

| SMILES | OCC1COCCOCCOCCOCCOCCO1 |

The biological activity of this compound can be attributed to its ability to interact with various biological molecules and cellular structures. Key mechanisms include:

- Ion Transport : Like other crown ethers, this compound can facilitate the transport of ions across cell membranes, influencing cellular homeostasis and signaling pathways .

- Antioxidant Activity : The thiol group in the compound may contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

- Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxicity against certain cancer cell lines by disrupting potassium ion balance and inducing apoptosis .

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells : Research has demonstrated that derivatives of crown ethers exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies indicated that compounds structurally similar to 18-crown-6 thiol showed IC50 values in the low micromolar range against human cancer cells .

- Antioxidant Studies : A study focusing on the antioxidant capacity of crown ethers found that these compounds could effectively reduce oxidative damage in cellular models. This property is crucial for potential therapeutic applications in diseases characterized by oxidative stress .

- Ion Transport Mechanisms : Investigations into the ion transport capabilities of crown ethers revealed that they could modulate potassium ion levels within cells, leading to altered cell cycle dynamics and apoptosis .

Table 2: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanethiol, and what critical parameters influence yield?

Methodological Answer : The synthesis typically involves cyclization of dithiol precursors with polyethylene glycol derivatives under controlled conditions. Key parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates .

- Reaction temperature : Elevated temperatures (80–100°C) accelerate ring closure but may increase side reactions.

- Purification : Column chromatography or recrystallization is critical for isolating the crown ether-thiol adduct.

Yield optimization requires balancing stoichiometry and reaction time to minimize oligomerization.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the crown ether backbone and thiol moiety. Deuterated solvents (e.g., CDCl) reduce interference .

- X-ray Crystallography : Single-crystal studies resolve conformational details, such as sulfur-oxygen bond angles and macrocyclic distortion .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and purity.

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks due to volatile thiol byproducts .

- Personal Protective Equipment (PPE) : Nitrile gloves and splash goggles are mandatory.

- Regulatory Compliance : Adhere to EPA reporting requirements under §721.4254 for significant new uses, including disposal protocols .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

Methodological Answer : A 2 factorial design evaluates key variables (e.g., temperature, solvent ratio, catalyst concentration):

- Factors : Temperature (70°C vs. 90°C), solvent (DMF vs. THF), and reaction time (12h vs. 24h).

- Response Variables : Yield (%) and purity (HPLC area %).

Statistical analysis (ANOVA) identifies interactions between factors, reducing the number of trials while maximizing yield . Example: Higher temperature in DMF may increase yield but require shorter reaction times to avoid degradation.

Q. How can researchers resolve discrepancies in ion-binding affinity measurements obtained via potentiometry vs. fluorescence titration?

Methodological Answer :

- Cross-Validation : Use isothermal titration calorimetry (ITC) to independently measure binding thermodynamics.

- Computational Modeling : Density Functional Theory (DFT) simulations predict conformational changes affecting binding site accessibility .

- Error Analysis : Assess solvent polarity and counterion interference, which may skew potentiometric results .

Q. What computational methods are suitable for predicting the ion selectivity of this crown ether derivative?

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model host-guest interactions in explicit solvents to evaluate selectivity for K vs. Na ions.

- Free Energy Perturbation (FEP) : Quantify binding free energy differences between ion complexes .

- Benchmarking : Validate simulations against experimental data (e.g., X-ray structures of ion-adducts) .

Q. How does the methanethiol group influence the redox stability of this crown ether in electrochemical applications?

Methodological Answer :

- Cyclic Voltammetry (CV) : Compare redox peaks of the thiol-modified crown ether with unmodified analogs to identify sulfur-mediated oxidation/reduction events.

- Spectroelectrochemistry : Monitor structural changes via in-situ UV-Vis during electrolysis.

- Stability Testing : Expose the compound to oxidative (HO) and reductive (NaBH) conditions, followed by NMR analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.